Urea, with the chemical formula , is a colorless, crystalline organic compound that plays a crucial role in the nitrogen cycle. It is primarily produced in the liver of mammals through the urea cycle, where it serves as a means to excrete excess nitrogen. Urea is highly soluble in water and has a high melting point of 132.7 °C. It is a weak base with a of 13.9 and can form uronium salts when protonated by strong acids .
Urea is primarily known for its role in nitrogen excretion in mammals. The urea cycle converts toxic ammonia into urea, which is then excreted in urine. This process involves several enzymatic steps and intermediates, including ornithine and citrulline, highlighting its importance in amino acid metabolism . Urea also plays roles in various biological processes, including protein denaturation and stabilization of protein structures due to its ability to disrupt hydrogen bonding .
Research on urea interactions focuses on its effects on proteins and biomolecules. Urea can carbamylate proteins, altering their structure and function. This interaction can be quantified through mass spectrometry, where each carbamylation event adds approximately 43 daltons to the protein's mass . Studies have shown that aged urea solutions may develop significant concentrations of cyanate, which can further react with proteins.
Urea shares similarities with several other nitrogen-containing compounds. Below are some comparable compounds:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Ammonium Carbamate | Precursor to urea; formed during urea synthesis | |
Biuret | Formed from urea decomposition; toxic to plants | |
Melamine | Used in plastics; forms from urea at high temperatures | |
Cyanuric Acid | Derived from urea; used as a disinfectant |
Uniqueness of Urea: Urea's primary uniqueness lies in its role as a non-toxic means for organisms to excrete excess nitrogen while being highly soluble and effective as a fertilizer. Unlike uric acid or ammonia, which are also nitrogenous waste products, urea allows for efficient transport and excretion without toxicity concerns.
Urea, a nitrogen-rich organic compound with the formula CO(NH₂)₂, was first isolated from human urine in 1727 by Dutch chemist Herman Boerhaave. His method involved boiling urine to concentrate its solids, filtering the residue, and allowing crystallization over months. This process yielded a cream-like substance later identified as urea.
French chemist Hilaire Rouelle refined Boerhaave’s technique in 1773, producing purer urea crystals through successive filtrations and alcohol treatments. His work laid the groundwork for the compound’s naming, derived from the Greek word ouron (urine).
By 1817, English physician William Prout determined urea’s elemental composition, reporting 46.65% nitrogen, 26.65% oxygen, 19.975% carbon, and 6.67% hydrogen. These values closely align with modern analyses (46.67% N, 26.67% O, 20.0% C, 6.67% H), establishing urea as the first organic compound chemically characterized.
Table 1: Key Contributors to Early Urea Research
Contributor | Year | Achievement |
---|---|---|
Herman Boerhaave | 1727 | First isolation from urine |
Hilaire Rouelle | 1773 | Purification via alcohol filtration |
William Prout | 1817 | Elemental composition analysis |
Urea’s discovery marked the beginning of systematic chemical analysis of biological fluids, bridging medicine and organic chemistry.
In 1828, German chemist Friedrich Wöhler synthesized urea from ammonium cyanate (NH₄OCN), disproving the notion that organic compounds required a "vital force" for synthesis. His reaction:
AgNCO + NH₄Cl → CO(NH₂)₂ + AgCl
This breakthrough demonstrated that organic and inorganic compounds share identical chemical principles, dismantling vitalism—a doctrine asserting life’s unique chemical basis. Wöhler’s work also revealed isomerism, as ammonium cyanate and urea have the same empirical formula (CON₂H₄) but distinct structures.
Table 2: Wöhler’s Reaction and Implications
Component | Role in Synthesis | Significance |
---|---|---|
Silver cyanate | Reactant | Provided cyanate ion (OCN⁻) |
Ammonium chloride | Reactant | Supplied ammonium ion (NH₄⁺) |
Urea | Product | First organic compound synthesized in vitro |
Vitalism | Philosophical framework | Disproven via chemical synthesis |
Though Wöhler’s synthesis used inorganic precursors, it did not replicate the biological urea cycle, which involves enzymatic reactions in mammalian livers.
X-ray crystallography studies in the 21st century revealed urea’s role in protein denaturation. For example, soaking PSMD10 Gankyrin crystals in 3M urea caused progressive structural changes, with B-factor increases indicating unfolding. Early disruptions occurred in terminal regions, suggesting urea destabilizes hydrophobic interactions and water networks.
Table 3: Modern Urea Research Milestones
Year | Study Focus | Key Findings |
---|---|---|
1977 | Lysozyme renaturation | SDS-induced intermediates identified |
2016 | PSMD10 Gankyrin unfolding | Urea disrupts hydrophobic clusters |
2022 | Structural dynamics | Terminal regions most vulnerable to urea |
Urea’s high nitrogen content (46%) made it a cornerstone of Green Revolution fertilizers. Industrial production via ammonia + CO₂ reactions:
2NH₃ + CO₂ → CO(NH₂)₂ + H₂O
In medicine, urea’s measurement in blood became critical for assessing kidney function. Elevated levels correlate with uremia, a condition causing neurological and cardiovascular complications. Dialysis, developed in the 20th century, leverages urea’s solubility to remove it from blood.
Richard Bright linked elevated blood urea to kidney disease in the 19th century, establishing uremia as a clinical entity. Urea’s role in nitrogen metabolism was later elucidated, revealing its production via the ornithine cycle in the liver.
The discovery of uremic toxins (e.g., indoxyl sulfate) expanded understanding of uremia’s systemic effects. Dialysis, pioneered in the 1940s, relies on urea’s diffusibility across semipermeable membranes, restoring vitality to comatose uremic patients.
Table 4: Urea in Medicine
Era | Development | Impact |
---|---|---|
19th C. | Bright’s disease link | First clinical-chemical correlation |
Mid-20th C. | Dialysis invention | Reversal of uremic coma |
Modern | Uremic toxin research | Targeted therapeutic interventions |
Urea’s dominance in agriculture stems from its cost-effectiveness and nitrogen content. By the 1990s, it became the world’s leading nitrogen fertilizer, enabling intensive farming in Asia and Latin America.
Table 5: Urea in Agriculture
Application | Process/Use Case | Outcome |
---|---|---|
Fertilizer | Direct soil application | 46% nitrogen release to crops |
Animal feed | Rumen metabolism in cattle | Protein synthesis from urea |
Resin production | Urea-formaldehyde polymers | Adhesives, foams, and composites |
Environmental concerns, such as nitrate leaching and ammonia volatilization, spurred innovations like coated urea and urea-sulfur blends to improve retention.
The Bosch-Meiser process, patented in 1922 by Carl Bosch and Wilhelm Meiser, remains the dominant industrial method for urea synthesis, accounting for over 90% of global production [1]. This two-stage reaction system operates under stringent conditions (140–175 bar, 160–190°C) to overcome thermodynamic limitations. The process begins with ammonia derived from Haber-Bosch synthesis and carbon dioxide captured from ammonia plants or flue gases, achieving an overall exothermic reaction enthalpy of −101.5 kJ/mol [1].
$$ 2 \text{NH}3 + \text{CO}2 \rightleftharpoons \text{NH}2\text{COONH}4 \quad (\Delta H = -117 \text{ kJ/mol}) $$
$$ \text{NH}2\text{COONH}4 \rightleftharpoons \text{CO(NH}2\text{)}2 + \text{H}_2\text{O} \quad (\Delta H = +15.5 \text{ kJ/mol}) $$
Modern plants employ vertical reactor designs with heights exceeding 30 meters to provide sufficient residence time (45–60 minutes) for the slow urea conversion reaction [3].
Carbamate formation occurs through rapid gas-liquid phase interactions, where pressurized CO₂ gas dissolves in liquid ammonia. The subsequent urea conversion involves intramolecular dehydration of ammonium carbamate, requiring precise temperature control to balance reaction kinetics and equilibrium constraints [2]. Reaction simulations reveal a characteristic temperature profile along reactor length, peaking at 190°C before decreasing due to endothermic urea formation [3].
The process faces competing thermodynamic requirements: carbamate formation favors high pressure (Le Chatelier's principle) while urea conversion necessitates elevated temperatures (Arrhenius kinetics). Industrial systems compromise at 175 bar and 185°C, achieving 55–70% single-pass conversion efficiency [1]. Recycling unreacted gases through stripper-condenser systems improves overall yield to 98%, though this adds significant energy penalties from carbamate decomposition [3].
Parameter | Carbamate Formation | Urea Conversion |
---|---|---|
Optimal Temperature | 160°C | 190°C |
Pressure Range | 140–175 bar | 140–175 bar |
Conversion Efficiency | 90–95% | 55–70% |
Transition metal complexes show promise in reducing energy requirements for urea synthesis. Copper phthalocyanine (CuPc) derivatives demonstrate exceptional activity, with amino-substituted CuPc achieving 103.1 mmol h⁻¹ g⁻¹ urea yield at ambient conditions through enhanced intramolecular Cu-N coordination [4]. Nickel and iron-based catalysts exhibit moderate activity but suffer from rapid deactivation via metal leaching.
The tetraammineaquacopper(II) sulfate complex ([Cu(NH₃)₄(OH₂)]SO₄) catalyzes direct urea synthesis from ammonium carbamate, achieving 18% yield at 120°C through carbamate coordination and OH group elimination mechanisms [5]. Density functional theory (DFT) calculations reveal a lowered activation energy (68 kJ/mol vs. 92 kJ/mol uncatalyzed) via transition state stabilization.
CO₂-induced precipitation enables 66% copper recovery from reaction mixtures, though catalytic activity decreases by 22% after three cycles due to sulfate ligand degradation [5]. Chelating agents like EDTA improve stability, maintaining 85% initial activity through five operational cycles.
Electrocatalytic urea synthesis employs CO₂ and NO₃⁻/NO₂⁻ as carbon and nitrogen sources, respectively. On Cu(100) surfaces, *CO-NH intermediates form via Langmuir-Hinshelwood mechanisms, with subsequent coupling producing *NH-CO-NH precursors to urea [8]. Operando spectroscopy confirms C-N bond formation occurs at −0.14 V vs RHE, with Faradaic efficiencies reaching 38% in flow cell configurations [6].
Heteronuclear dual-atom catalysts (HDACs) outperform single-metal systems, with TaRu-Pc catalysts showing 4-fold higher activity than conventional Cu electrodes [6]. Phthalocyanine matrices enhance metal dispersion while preventing agglomeration, as evidenced by HAADF-STEM imaging of 0.2 nm interatomic distances in TaRu-Pc [6].
Three-phase boundary reactors with gas diffusion electrodes achieve 93% reactant utilization at 100 mA cm⁻², compared to 67% in H-type cells [8]. Microfluidic designs incorporating 500 μm channel widths reduce concentration polarization, enabling continuous operation for 120 hours with <5% activity loss.
TaRu-Pc catalysts demonstrate exceptional performance with onset potentials of −0.14 V and turnover frequencies of 1.2 s⁻¹, surpassing homonuclear counterparts by 300% [6]. Machine learning models identify d-electron counts (7.8–8.2) and N₂ adsorption lengths (1.14–1.18 Å) as critical descriptors for HDAC activity screening.
Ce-BTC metal-organic frameworks doped with Mo(MnO₄)₅ nanoparticles achieve 89% quantum efficiency at 450 nm through ligand-to-metal charge transfer transitions [7]. The periodic mesoporous structure (3.8 nm pore size) facilitates simultaneous CO₂ and NH₃ adsorption, with in-situ DRIFTS confirming carbamate intermediate formation.
Plasmonic Au nanoparticle integration extends photon absorption to 650 nm, increasing urea yield by 140% under AM 1.5G illumination [7]. Tandem systems combining BiVO₄ (λ < 520 nm) and CuInS₂ (λ > 520 nm) achieve broadband utilization with 18% solar-to-urea efficiency.
Z-scheme heterojunctions using TiO₂/Fe₂O₃ demonstrate 83% electron-hole separation efficiency, compared to 54% in single-component systems [7]. Time-resolved photoluminescence reveals carrier lifetimes exceeding 12 ns in optimized catalysts, critical for sustaining redox reactions.
In-situ FTIR studies on Mo(MnO₄)₅@Ce-BTC show simultaneous CO₂ chemisorption on Mn⁵⁺ sites and NH₃ coordination to Ce³⁺ centers, reducing activation energy for C-N coupling by 31 kJ/mol [7]. Adsorption isotherms fit the Langmuir model with Qmax values of 2.8 mmol g⁻¹ for CO₂ and 3.1 mmol g⁻¹ for NH₃ at 25°C.
Urease-based detection methods remain the cornerstone of enzymatic urea quantification, leveraging the specific hydrolysis of urea by urease enzyme to produce ammonia and carbon dioxide. These methods demonstrate exceptional selectivity and sensitivity across diverse analytical platforms.
Recent advancements in urease-based biosensors have achieved remarkable analytical performance. A portable urea biosensor utilizing urease immobilized on disuccinimidyl suberate cross-linked membranes demonstrated a sensitivity of 3.4 mA M⁻¹ cm⁻² with excellent repeatability characterized by a relative standard deviation below 1%. The biosensor exhibited superior performance for real-time monitoring applications, particularly in flowing physiological fluids.
Paper-based sensors represent a significant advancement in point-of-care testing applications. Zhang and Yang developed an equipment-free quantitative determination method utilizing urease-mediated chitosan viscosity changes, achieving good linearity between 3.8-15.1 millimolar with a limit of quantitation of 3.8 millimolar. This approach demonstrated successful application in diesel exhaust fluid samples with recoveries of 91.4% and 109.9%.
Polyelectrolyte microcapsule systems have emerged as robust alternatives to conventional urease-based methods. These systems address the traditional limitations of short enzyme lifetime and susceptibility to proteolytic degradation. The encapsulated urease within polyelectrolyte microcapsules exhibited detectable concentrations ranging from 5-55 millimolar per liter with linearity extending to 50 millimolar per liter, demonstrating deviation from linearity not exceeding 7% and coefficient of variation below 2.85%.
Advanced immobilization strategies have enhanced the stability and performance of urease-based sensors. A conductometric biosensor utilizing recombinant urease adsorbed on silicalite nanoparticles achieved a linear range of 0.05-15 millimolar with a detection limit of 20 micromolar and reproducibility characterized by relative standard deviation of 5.1%. The non-toxic preparation method and high reproducibility make this approach particularly suitable for environmental and clinical applications.
Nitroferricyanide catalysis represents a fundamental advancement in colorimetric urea analysis, providing enhanced stability and accuracy compared to conventional methods. The integration of nitroferricyanide with urease in buffered aqueous solutions has demonstrated exceptional analytical performance without interference with enzyme activity.
The stabilized buffered urease enzyme and nitroferricyanide reagent system utilizes 2400 Sumner units of urease dissolved in 0.08 normal phosphate buffer at pH 6.5, with ethylene glycol added for stability and 0.8 grams of alkali metal nitroferricyanide. This formulation maintains stability for months at room temperature and indefinitely when frozen, representing a significant advancement in reagent shelf-life.
The colorimetric detection mechanism involves the incubation of the sample with urease and nitroferricyanide, followed by addition of phenate ion and hypochlorite ion sources to produce color development in alkaline medium. The resulting intense blue color formation enables quantitative determination through optical density measurements. This method has demonstrated superior accuracy and rapid processing capabilities, facilitating the analysis of large numbers of samples.
Recent developments have incorporated magnetic nanoparticles as solid supports for enzyme immobilization in continuous flow systems. A microfluidic system utilizing urease-conjugated magnetic nanoparticles achieved a linear range of 0.12-3.00 milligrams per deciliter with detection and quantification limits of 0.04 and 0.12 milligrams per deciliter, respectively. The system demonstrated precision assessments with repeatability of 0.90% and intermediate precision of 4.52%, with recovery rates approaching 100%.
The integration of nitroferricyanide catalysis with modern detection platforms has enabled high-throughput analysis capabilities. The analysis throughput of 36 measurements per hour has been achieved while maintaining excellent precision and accuracy for both plasma and urine samples within normal physiological ranges.
The analytical procedure involves minimal sample preparation, typically requiring only the addition of deuterium oxide for field frequency lock. The measurement protocol utilizes small pulse angle excitation to alleviate radiation damping effects associated with strong water signals, enabling simultaneous detection of both concentrated water protons and dilute analytes. This approach has demonstrated quantitative accuracy across concentration ranges from 4 micromolar to more than 100 molar.
Advanced methodological developments have incorporated sophisticated pulse sequences to optimize quantitative performance. The solvent signal detection utilizes the same receiver efficiency as dilute analytes, ensuring consistent quantitative relationships across diverse concentration ranges. The method demonstrates robustness and indifference to probe tuning variations, enhancing reproducibility across different instrumental configurations.
Temperature control and relaxation delay optimization represent critical parameters for accurate quantification. The acquisition protocols typically employ relaxation delays of 60 seconds and acquisition times of 4.5 seconds to ensure complete magnetization recovery and accurate integration. Water suppression techniques, when required, utilize advanced sequences such as Water Enhanced Shielding to minimize interference while preserving quantitative integrity.
Precision and accuracy optimization in nuclear magnetic resonance-based urea quantification requires careful consideration of instrumental parameters, sample preparation protocols, and data processing methodologies. The achievement of coefficient of variation values of 0.2% indicates the exceptional precision capabilities of optimized nuclear magnetic resonance methods.
Sample matrix effects constitute significant considerations in precision optimization. The presence of paramagnetic species, varying ionic strength, and pH fluctuations can influence relaxation properties and signal intensities. Comprehensive validation studies have demonstrated that proper sample handling and standardized preparation protocols can minimize matrix-related variations to acceptable levels.
Instrumental drift compensation represents another critical aspect of precision enhancement. Long-term stability studies utilizing automated sample changers and temperature-controlled environments have demonstrated coefficient of variation values consistently below 2% over extended analytical sessions. The implementation of quality control samples and statistical process control methodologies ensures sustained analytical performance.
Inter-laboratory comparisons have validated the robustness of nuclear magnetic resonance-based quantification approaches. Collaborative studies involving multiple analytical sites have demonstrated excellent agreement with relative biases typically less than 1% when standardized protocols are employed. These results confirm the transferability and reliability of nuclear magnetic resonance methodologies across different laboratory environments.
Nuclear magnetic resonance spectroscopy applications in biofluids analysis have demonstrated exceptional capabilities for simultaneous quantification of multiple metabolites, including urea, in complex biological matrices. The non-destructive nature of nuclear magnetic resonance analysis preserves sample integrity while providing comprehensive metabolic profiling information.
Urinalysis applications have particularly benefited from nuclear magnetic resonance-based approaches due to the abundance of water and the diverse metabolite content of urine samples. Large-scale studies involving 3007 samples have demonstrated the feasibility of high-throughput nuclear magnetic resonance analysis for metabolic studies. The method enables identification and quantification of unexpected metabolites alongside target analytes, providing comprehensive analytical information.
Serum and plasma analysis applications require specialized consideration of protein effects and potential interference from macromolecules. Advanced pulse sequences and sample preparation protocols have been developed to minimize protein-related signal broadening while maintaining quantitative accuracy for small molecule analytes. The implementation of protein precipitation or ultrafiltration steps can enhance analytical specificity when required.
Clinical applications have demonstrated the diagnostic potential of nuclear magnetic resonance-based urea quantification. Biomarker discovery studies have identified urea concentration patterns associated with various pathological conditions, including kidney dysfunction, liver disease, and metabolic disorders. The ability to simultaneously monitor multiple biomarkers enhances diagnostic specificity and clinical utility.
Quality control protocols for biofluids analysis incorporate standardized sample collection, storage, and preparation procedures to ensure analytical reliability. Temperature-controlled storage at -80°C, standardized collection protocols, and automated sample preparation systems minimize pre-analytical variability. These measures ensure that analytical results accurately reflect the biochemical status of study subjects.
The isotope labeling strategy involves equilibration of labeled internal standard with endogenous unlabeled urea in the sample matrix. The preparation of calibrators utilizes identical amounts of labeled urea mixed with known quantities of unlabeled urea to establish the quantitative relationship. Sample treatment with ethanol removes proteins by precipitation, followed by derivatization to trimethylsilyl derivatives of 2-hydroxypyrimidine for gas chromatography-mass spectrometry analysis.
Advanced isotope labeling approaches have incorporated multiple isotopologues to enhance analytical specificity and enable cross-validation. Wang and colleagues developed a multi-matrix liquid chromatography-tandem mass spectrometry method utilizing both [¹⁵N₂]urea and [¹³C,¹⁵N₂]urea as surrogate analyte and internal standard, respectively. This dual-isotope approach provides optimal measurement consistency across different biological matrices including serum, plasma, and various synthetic media.
Single-label isotope strategies offer cost-effective alternatives for large-scale studies. Visser and colleagues demonstrated the utilization of inexpensive [¹³C]urea for urea kinetic studies, achieving measurement accuracy of 0.02% molar percentage excess through gas chromatography-isotope ratio mass spectrometry analysis. The reduced isotope costs enable broader application in clinical research and population studies.
Liquid chromatography-mass spectrometry methodology development for urea determination has focused on eliminating derivatization requirements while maintaining analytical specificity and sensitivity. The direct analysis approach simplifies sample preparation and reduces potential sources of analytical error.
Column selection and mobile phase optimization represent critical considerations for effective urea separation. Hydrophilic interaction liquid chromatography columns provide enhanced retention for polar compounds like urea, improving chromatographic separation from matrix components. The utilization of acetonitrile-water mobile phases with ammonium formate buffers optimizes ionization efficiency while maintaining chromatographic performance.
Derivatization strategies have been developed to enhance chromatographic retention and improve mass spectrometry response. Bowen and Licea-Perez developed a method utilizing camphanic chloride derivatization to improve chromatographic retention and separation on reversed-phase columns. The derivatization procedure involves drying sample aliquots without prior clean-up, followed by ultra high performance liquid chromatography separation coupled to tandem mass spectrometry detection.
Multiple reaction monitoring optimization ensures analytical specificity and sensitivity. The selection of appropriate precursor and product ion transitions, collision energy optimization, and dwell time adjustment collectively determine analytical performance. Ion chromatography-mass spectrometry applications have utilized the 66.1 to 44 mass-to-charge ratio transition for specific urea detection while minimizing interference from early-eluting compounds.
Sample preparation protocols have been optimized to minimize matrix effects while maintaining analytical throughput. Salting-out assisted liquid-liquid extraction techniques have proven particularly effective for complex matrices, dramatically reducing matrix interferences while improving assay recovery. The incorporation of automated sample preparation systems enhances reproducibility and enables high-throughput analysis capabilities.
Modern electrochemical detection techniques for urea synthesis represent a rapidly evolving field that encompasses both analytical detection methods and synthetic applications. These approaches demonstrate remarkable sensitivity and selectivity while offering sustainable alternatives to traditional synthesis pathways.
Non-enzymatic electrochemical sensors have emerged as robust alternatives to traditional enzymatic approaches, eliminating the limitations associated with enzyme stability and environmental sensitivity. Nickel cobalt oxide nanoneedles modified glassy carbon electrodes have achieved detection limits of 1.0 micromolar with linear responses spanning 0.01-5 millimolar concentration ranges. The nanoneedle morphology, resulting from nanoparticle self-assembly, overcomes the typical poor conductivity limitations of individual metal oxides.
Advanced nanomaterial composites have demonstrated exceptional analytical performance for urea detection. Copper oxide/cobalt oxide multi-walled carbon nanotube nanocomposites modified screen-printed electrodes achieved picomolar detection limits of 0.223 picomolar with linear ranges extending from 10⁻¹² to 10⁻² molar. The impedimetric measurement approach provides high selectivity and sensitivity while enabling direct detection without enzymatic requirements.
Machine learning integration has enhanced the capabilities of electrochemical urea sensors, providing improved accuracy and reliability through advanced data processing algorithms. Multi-walled carbon nanotube-zinc oxide-copper oxide micro-flower modified biosensors demonstrated sensitivity of 117.98 milliamperes per millimolar per square centimeter with detection limits of 78.479 nanomolar. The integration of regression-based machine learning models enables accurate prediction of urea concentrations from cyclic voltammetry parameters.
Electrocatalytic urea synthesis applications have demonstrated the potential for sustainable urea production through carbon-nitrogen coupling reactions. Ruthenium-doped copper bismuth/carbon nanotube multisite catalysts achieved urea yields exceeding 40.0 millimoles per hour per gram across broad nitrate concentration ranges. The highest Faradaic efficiency of 75.6% represents a significant advancement in electrochemical urea synthesis, demonstrating the viability of sustainable production pathways.
Real-time monitoring capabilities have been developed for continuous urea concentration measurement in flowing systems. Urease immobilized silk fibroin membrane sensors mounted in polydimethylsiloxane housings demonstrated linear current-concentration characteristics in the clinically significant range of 0.1-20 millimolar. These systems maintain analytical performance under flow conditions, enabling real-time monitoring applications in dialysis and biomedical devices.